

Phenformin-d5 Hydrochloride: A Technical Guide for Metabolic Profiling & Bioanalysis

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Compound of Interest

Compound Name: Phenformin-d5 Hydrochloride

Cat. No.: B1153180

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Executive Summary

Phenformin-d5 Hydrochloride (CAS: 834-28-6 unlabeled) is the stable isotope-labeled analog of phenformin, a biguanide class antidiabetic agent.[1] While the parent compound was withdrawn from clinical use in the late 1970s due to lactic acidosis risks, it remains a critical research tool for investigating mitochondrial complex I inhibition, AMPK activation, and cancer metabolism. Phenformin-d5 serves as the definitive Internal Standard (IS) for the precise quantification of phenformin in biological matrices using LC-MS/MS, correcting for ionization suppression and extraction variability.

This technical guide outlines the physicochemical properties, analytical protocols, and biological applications of Phenformin-d5, designed for researchers requiring rigorous metabolic data.

Chemical & Isotopic Characterization

Phenformin-d5 is synthesized by replacing five hydrogen atoms on the phenyl ring with deuterium. This modification increases the molecular weight by 5 Da compared to the unlabeled drug, allowing for mass-resolved separation in mass spectrometry while maintaining identical chromatographic retention behavior.

Physicochemical Specifications



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To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

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Stability & Handling

- Stock Solution: Prepare primary stocks (e.g., 1 mg/mL) in methanol. Deuterated standards are stable for >12 months at -80°C.
- Working Solution: Dilute in 50:50 Water:Acetonitrile for daily use. Avoid glass containers at very low concentrations (<10 ng/mL) due to potential adsorption; use polypropylene.

The Analytical Gold Standard: LC-MS/MS Workflow

The quantification of phenformin in plasma or tissue requires high sensitivity due to its rapid tissue distribution. The use of Phenformin-d5 is non-negotiable for correcting matrix effects, particularly in lipid-rich samples like liver or adipose tissue.

Mass Spectrometry Parameters (MRM)

Phenformin ionizes efficiently in Positive Electrospray Ionization (ESI+) mode. The fragmentation pattern typically yields a guanidinium fragment (m/z 60) and a phenethyl fragment.

- Source: ESI Positive^[2]
- Capillary Voltage: 3.0 – 3.5 kV

- Desolvation Temp: 400°C – 500°C

Optimized MRM Transitions:



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Note: The product ion m/z 60.1 corresponds to the guanidine moiety $[\text{HN}=\text{C}(\text{NH}_2)_2]^+$, which does not carry the deuterium label (located on the phenyl ring). Thus, the product ion mass remains consistent between analyte and IS, while the precursor shifts by +5 Da.

Chromatographic Separation

Biguanides are highly polar and basic. Traditional C18 columns often yield poor retention and peak tailing.

- Recommended Column: HILIC (Hydrophilic Interaction LC) or a high-strength silica C18 designed for high pH (e.g., Waters XBridge C18).
- Mobile Phase A: 10 mM Ammonium Acetate + 0.1% Formic Acid in Water.
- Mobile Phase B: Acetonitrile.^[2]^[3]
- Gradient: Start high organic (for HILIC) or low organic (for C18) depending on column choice. A C18 method typically runs 5% B to 95% B over 3-5 minutes.

Visualized Workflow

The following diagram illustrates the critical path from biological sample to validated data.



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Figure 1: Standardized LC-MS/MS workflow for Phenformin quantification using Phenformin-d5 as the Internal Standard.

Sample Preparation Protocols

Protein Precipitation (Standard Protocol)

For plasma and serum, protein precipitation is efficient and yields high recovery (>90%).

- Aliquot: Transfer 50 μ L of plasma to a 1.5 mL Eppendorf tube.
- IS Addition: Add 10 μ L of Phenformin-d5 working solution (e.g., 500 ng/mL). Vortex for 10 sec.
- Precipitation: Add 150 μ L of ice-cold Acetonitrile (1:3 v/v ratio).
- Agitation: Vortex vigorously for 1 minute.
- Separation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Transfer: Transfer 100 μ L of supernatant to an autosampler vial containing 100 μ L of water (to improve peak shape on C18 columns).

Solid Phase Extraction (SPE)

For complex tissues (liver, tumor) or when lower limits of quantification (LLOQ < 1 ng/mL) are required, Mixed-Mode Cation Exchange (MCX/WCX) is superior due to the basic nature of phenformin.

- Condition: Methanol -> Water.
- Load: Acidified sample (Supernatant from PPT diluted with 2% Formic Acid).
- Wash 1: 2% Formic Acid in Water (removes neutrals/acids).
- Wash 2: Methanol (removes hydrophobic neutrals).
- Elute: 5% Ammonium Hydroxide in Methanol (Releases basic Phenformin).
- Dry & Reconstitute: Evaporate under nitrogen and reconstitute in mobile phase.

Application Context: Metabolic Research

Phenformin is a more potent inhibitor of Mitochondrial Complex I than its analog metformin.[4] Research utilizing Phenformin-d5 often focuses on quantifying intracellular drug levels to correlate with AMPK activation kinetics.

Mechanism of Action

Phenformin enters the mitochondria (driven by membrane potential) and inhibits NADH:ubiquinone oxidoreductase (Complex I). This halts the electron transport chain, reducing ATP production and increasing the AMP:ATP ratio. This energy stress signals AMPK (AMP-activated protein kinase) to restore homeostasis.[5]

Signaling Pathway Visualization



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Figure 2: Mechanistic pathway of Phenformin-induced metabolic modulation.

Key Research Applications

- **Tumor Metabolism:** Phenformin is used to target "Warburg effect" dependent cancer cells. Phenformin-d5 allows researchers to verify drug delivery to the tumor core in xenograft models.
- **Lactic Acidosis Models:** High-dose phenformin induces lactic acidosis. Quantifying plasma levels helps establish toxicokinetic thresholds in safety studies.
- **Mitochondrial Respiration:** Used in ex vivo flux analysis to titrate Complex I inhibition relative to intracellular concentration.

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